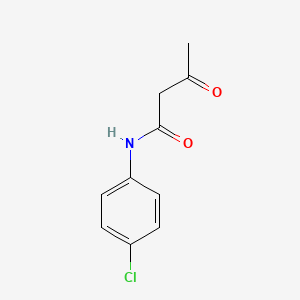

4'-Chloroacetoacetanilide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-chlorophenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRJWEJJUKUBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3036654 | |

| Record name | 4'-Chloroacetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] | |

| Record name | p-Chloroacetoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

VERY SOL IN ALCOHOL, ETHER, BENZENE | |

| Record name | P-CHLOROACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ETHER, ALCOHOL | |

CAS No. |

101-92-8 | |

| Record name | N-(4-Chlorophenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chloroacetoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Chloroacetoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(4-chlorophenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4'-Chloroacetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3036654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chloroacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROACETOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/421YJ21R1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-CHLOROACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

66-67 °C | |

| Record name | P-CHLOROACETOACETANILIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Technical Guide to 4'-Chloroacetoacetanilide (CAS 101-92-8)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4'-Chloroacetoacetanilide, a key chemical intermediate. It details its physicochemical properties, spectroscopic profile, synthesis and analysis protocols, and toxicological data.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its core physicochemical characteristics are summarized below, providing essential data for handling, formulation, and experimental design.

| Property | Value | Reference(s) |

| CAS Number | 101-92-8 | [1] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [1] |

| Molecular Weight | 211.65 g/mol | [1] |

| Melting Point | 131-134 °C | [1][2] |

| Boiling Point | 400.5 ± 30.0 °C at 760 mmHg | [1] |

| Density | 1.3 ± 0.1 g/cm³ | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.82 | [1] |

| Solubility | Soluble in acetone. | [2] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [1] |

| Refractive Index | 1.579 | [1] |

| Flash Point | 196.0 ± 24.6 °C | [1] |

Spectroscopic Profile

The structural identity of this compound can be confirmed through various spectroscopic techniques. The expected characteristic signals are detailed below.

| Technique | Data | Reference(s) |

| ¹H NMR | Spectra available, characteristic peaks for aromatic protons, methylene (B1212753) protons, and methyl protons are expected. | [3] |

| ¹³C NMR | Spectra available, characteristic peaks for aromatic carbons, carbonyl carbons, methylene carbon, and methyl carbon are expected. | [4] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (amide and ketone), aromatic C=C stretching, and C-Cl stretching are expected. | [5][6][7][8] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) expected at m/z 211/213 corresponding to the molecular weight and chlorine isotopes. | [1] |

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized via the acetoacetylation of 4-chloroaniline (B138754). Two primary reagents can be used for this purpose: ethyl acetoacetate (B1235776) or diketene. The following protocol is a representative method adapted from procedures for similar compounds.[9][10][11]

Reaction: 4-Chloroaniline + Ethyl Acetoacetate → this compound + Ethanol (B145695)

Materials:

-

4-Chloroaniline

-

Ethyl acetoacetate

-

Toluene (B28343) (or another suitable high-boiling point solvent)

-

Catalytic amount of p-toluenesulfonic acid (optional)

-

Ethanol (for recrystallization)

-

Reaction flask with a Dean-Stark apparatus and reflux condenser

-

Heating mantle

-

Stirrer

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4-chloroaniline (1 molar equivalent) in toluene.

-

Add ethyl acetoacetate (1.1 molar equivalents) to the solution.

-

Add a catalytic amount of p-toluenesulfonic acid to facilitate the reaction.

-

Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of the ethanol byproduct in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of ethanol has been collected, indicating the reaction is complete.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound crystals.

-

Filter the crystals, wash with cold ethanol, and dry under vacuum.

Analytical Methodology

The purity and identity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

General HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, potentially with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.

-

Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound.

-

Quantification: An external or internal standard method can be employed for accurate quantification.

General GC Method:

-

Column: A non-polar or medium-polarity capillary column (e.g., SE-54).

-

Carrier Gas: Nitrogen or Helium.

-

Injector and Detector Temperature: Typically set around 250°C and 280°C, respectively.

-

Oven Program: A temperature gradient program is used to ensure good separation of the analyte from any impurities.

-

Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Biological Activity and Toxicology

This compound is primarily utilized as a chemical intermediate in the synthesis of various organic compounds, including pigments and pesticides. Direct biological activity data on the compound itself is limited in publicly available literature. Its toxicological profile suggests that it should be handled with care.

Known Applications

This compound serves as a crucial building block in the chemical industry.

Toxicology Summary

The available toxicological data indicates that this compound poses certain health risks. Standard laboratory safety precautions should be followed when handling this compound.[1][12][13][14]

| Parameter | Value | Species | Route | Reference(s) |

| LDLo (Lowest Published Lethal Dose) | 500 mg/kg | Mouse | Intraperitoneal | [1] |

| Skin Irritation | Causes skin irritation. | N/A | Dermal | [14] |

| Eye Irritation | Causes serious eye irritation. | N/A | Ocular | [14] |

| Respiratory Irritation | May cause respiratory irritation. | N/A | Inhalation | [14] |

| Mutagenicity | Mutagenic for bacteria and/or yeast. | Bacteria/Yeast | N/A | [12] |

Safety Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

References

- 1. 4′-Chloroacetoacetanilide | CAS#:101-92-8 | Chemsrc [chemsrc.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound(101-92-8) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(101-92-8) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN106588685A - Preparation method of 4-Chloro-2,5-dimethoxyacetoace tanilide - Google Patents [patents.google.com]

- 11. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to N-(4-chlorophenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-chlorophenyl)-3-oxobutanamide, a member of the acetoacetanilide (B1666496) family, is a chemical intermediate primarily recognized for its role in the synthesis of organic pigments and dyes. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthesis protocol, and an examination of the toxicological profile of structurally related compounds. While specific data on the biological activity and metabolic fate of N-(4-chlorophenyl)-3-oxobutanamide are limited in publicly available literature, this document consolidates the existing knowledge and provides experimental methodologies for its potential biological evaluation.

Chemical and Physical Properties

N-(4-chlorophenyl)-3-oxobutanamide, also known as 4'-chloroacetoacetanilide, is a crystalline powder that is off-white to beige in color.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-(4-chlorophenyl)-3-oxobutanamide | |

| Synonyms | This compound, Acetoacet-p-chloroanilide, p-Chloroacetoacetanilide, AAPCA | [2] |

| CAS Number | 101-92-8 | [3] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [1][3] |

| Molar Mass | 211.64 g/mol | [1] |

| Melting Point | 131-134 °C | [1] |

| Density | 1.44 g/cm³ (at 20°C) | [1] |

| Appearance | Crystalline powder | [1] |

| Solubility | Soluble in acetone | [1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of N-(4-chlorophenyl)-3-oxobutanamide is not extensively documented in readily available literature, a general and plausible method involves the acylation of 4-chloroaniline (B138754) with an acetoacetylating agent such as diketene (B1670635) or ethyl acetoacetate.

Proposed Synthetic Workflow

The following diagram illustrates a probable synthetic route for N-(4-chlorophenyl)-3-oxobutanamide.

Caption: A logical workflow for the synthesis of N-(4-chlorophenyl)-3-oxobutanamide.

General Experimental Protocol (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloroaniline in a suitable solvent such as toluene.

-

Addition of Reagent: Slowly add an equimolar amount of the acetoacetylating agent (e.g., diketene) to the stirred solution. The reaction may be exothermic, and cooling might be necessary.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. The crude product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude solid is then purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture, to yield the final product.

Biological Activity and Toxicology

Specific studies on the biological activity, mechanism of action, and metabolic pathways of N-(4-chlorophenyl)-3-oxobutanamide are not extensively reported. However, research on related 3-oxobutanamide derivatives provides some insights into their potential toxicological profiles.

A study on a series of 3-oxobutanamide derivatives investigated their toxicity against human lymphocytes and isolated mitochondria.[4] The findings from this study indicated that while some derivatives showed no significant toxicity at lower concentrations, cytotoxicity was observed at higher concentrations for certain analogues.[4] For instance, N-(5-(4-bromophenyl)-3-isoxazolyl)-3-oxobutanamide and N-(2-benzothiazolyl)-3-oxobutanamide exhibited notable cellular and mitochondrial toxicity.[4] The observed cytotoxicity was associated with the generation of reactive oxygen species (ROS), collapse of the mitochondrial membrane potential, lysosomal membrane injury, lipid peroxidation, and depletion of glutathione.[4]

Given these findings for structurally related compounds, it is plausible that N-(4-chlorophenyl)-3-oxobutanamide could exhibit similar cytotoxic effects at high concentrations. However, direct experimental evidence is required to confirm this.

Experimental Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.

-

Cell Seeding: Plate cells (e.g., human cancer cell lines or primary cells) in a 96-well plate at a predetermined density and allow them to adhere overnight in a suitable culture medium.

-

Compound Treatment: Prepare a stock solution of N-(4-chlorophenyl)-3-oxobutanamide in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.

The following diagram outlines the workflow for a typical MTT assay.

Caption: A step-by-step workflow of the MTT assay for cytotoxicity assessment.

Applications

The primary documented application of N-(4-chlorophenyl)-3-oxobutanamide is as a coupling component in the synthesis of organic pigments.[1] Specifically, it is used in the manufacturing of certain azo pigments.

Safety and Handling

N-(4-chlorophenyl)-3-oxobutanamide is classified as a substance that causes skin and serious eye irritation.[3] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

-

Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

Conclusion

N-(4-chlorophenyl)-3-oxobutanamide is a well-characterized chemical intermediate with established applications in the pigment industry. While its direct biological effects have not been extensively studied, the toxicological data available for related 3-oxobutanamide derivatives suggest a potential for cytotoxicity at higher concentrations, possibly through mechanisms involving oxidative stress and mitochondrial dysfunction. Further research is warranted to fully elucidate the biological activity, mechanism of action, and metabolic fate of this compound. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

physical and chemical properties of 4'-Chloroacetoacetanilide

An In-depth Technical Guide to 4'-Chloroacetoacetanilide

Introduction

This compound, with the CAS Number 101-92-8, is an aromatic compound belonging to the anilide class.[1] It is a significant chemical intermediate, primarily utilized in the synthesis of organic pigments and pesticides.[2] Its chemical structure, featuring a reactive acetoacetyl group and a chlorinated phenyl ring, allows for its versatile application in various chemical syntheses. This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in biochemical assays.

Chemical and Physical Properties

This compound typically appears as an off-white to beige crystalline powder.[1][3] Its properties are summarized below.

Physical Properties

The key physical properties of this compound are presented in the table below, providing a consolidated view of its characteristics.

| Property | Value | Reference |

| Appearance | Off-white to beige crystalline powder | [1][3] |

| Melting Point | 131-134 °C | [1][3][4][5] |

| Boiling Point | 400.5 ± 30.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³[4]; 1.44 g/cm³ (20℃)[1][3][5] | [1][3][4][5] |

| Flash Point | 196.0 ± 24.6 °C | [4] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [4] |

| Solubility | Soluble in acetone (B3395972) (25 mg/mL)[1][3][5] | [1][3][5] |

| Storage Temperature | Room Temperature, under inert atmosphere | [1][5] |

Chemical Identifiers and Molecular Data

This table summarizes the key identifiers and molecular data for this compound.

| Identifier | Value | Reference |

| CAS Number | 101-92-8 | [1][3][4] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [1][3][4] |

| Molecular Weight | 211.64 g/mol | [1][3] |

| IUPAC Name | N-(4-chlorophenyl)-3-oxobutanamide | |

| InChI Key | JMRJWEJJUKUBEA-UHFFFAOYSA-N | |

| Canonical SMILES | CC(=O)CC(=O)NC1=CC=C(C=C1)Cl | [6] |

| PSA (Polar Surface Area) | 46.17 Ų | [4] |

| LogP | 1.82 | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 4-chloroaniline (B138754) with ethyl acetoacetate (B1235776).[4]

Objective: To synthesize this compound via the condensation of 4-chloroaniline and ethyl acetoacetate.

Materials:

-

4-Chloroaniline

-

Ethyl acetoacetate

-

Toluene (B28343) (or another suitable solvent)

-

Catalytic amount of p-toluenesulfonic acid (optional)

-

Heating mantle with magnetic stirrer

-

Round-bottom flask

-

Reflux condenser

-

Crystallization dish

-

Filtration apparatus (Büchner funnel)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve equimolar amounts of 4-chloroaniline and ethyl acetoacetate in a suitable solvent like toluene.

-

Reaction Initiation: Heat the mixture to reflux. The reaction progress can be monitored by observing the distillation of ethanol, a byproduct of the condensation. A catalytic amount of an acid like p-toluenesulfonic acid can be added to accelerate the reaction.

-

Reaction Completion: Continue refluxing for several hours until the theoretical amount of ethanol has been collected or until TLC analysis indicates the consumption of the starting materials.

-

Isolation: Cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution upon cooling.

-

Purification: Collect the crude product by vacuum filtration and wash it with a small amount of cold solvent (e.g., toluene or hexane) to remove unreacted starting materials.

-

Recrystallization: For further purification, recrystallize the crude product from a suitable solvent such as ethanol to obtain off-white to beige crystals.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should have a melting point in the range of 131-134 °C.[3][4][5]

Caption: General workflow for the synthesis of this compound.

Recombinant Androgen Receptor Competitive Binding Assay

This compound has been evaluated in recombinant androgen receptor (AR) competitive binding assays to analyze its potential for endocrine disruption.[1][5]

Objective: To determine the binding affinity of this compound to the androgen receptor.

Materials:

-

Recombinant androgen receptor protein

-

Radiolabeled androgen (e.g., [³H]R1881)

-

This compound (test compound)

-

Assay buffer (e.g., TEG buffer)

-

Scintillation vials and cocktail

-

Multi-well plates (e.g., 96-well)

-

Filtration apparatus (e.g., cell harvester)

-

Scintillation counter

Procedure:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Incubation: In a multi-well plate, incubate a fixed concentration of the recombinant androgen receptor with a fixed concentration of the radiolabeled androgen in the presence of varying concentrations of the test compound (this compound) or a vehicle control.

-

Equilibration: Allow the mixture to incubate at a controlled temperature (e.g., 4 °C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complex.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of radioactivity on the filters corresponds to the amount of radioligand bound to the receptor. A decrease in radioactivity with increasing concentrations of this compound indicates competitive binding. The data is then used to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Caption: Experimental workflow for a competitive binding assay.

Applications and Reactivity

This compound serves as a key intermediate in several industrial applications. Its reactivity is centered around the acetoacetyl moiety, which can undergo various chemical transformations.

-

Pigment Synthesis: It acts as a coupling component in the production of azo pigments. For example, it is a precursor for C.I. Pigment Orange 44.[2]

-

Pesticide Synthesis: The molecule's structure is incorporated into the active ingredients of certain pesticides.[2]

-

Chemical Reactions: It can undergo trilithiation with lithium diisopropylamide and subsequent condensation with aromatic esters to form 4-anilino-6-aryl-2H-pyran-2-ones.[1][5] It also participates in three-component reactions with aromatic aldehydes and 5-aminotetrazole.[1]

Caption: Logical relationships of this compound's applications.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it can cause skin and serious eye irritation.[1] Standard personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[4] It is stable under normal conditions but may be combustible when exposed to heat or flame.[5] In case of fire, water, foam, CO₂, or dry chemical extinguishers can be used.[5] It is incompatible with strong oxidizing agents.

Toxicity: The lowest published lethal dose (LDLo) via the intraperitoneal route in mice is 500 mg/kg.[1][4]

References

An In-depth Technical Guide to 4'-Chloroacetoacetanilide

This guide provides comprehensive technical information on 4'-Chloroacetoacetanilide, a chemical compound of interest to researchers, scientists, and professionals in the field of drug development. The document outlines its core physicochemical properties and provides a detailed methodology for its synthesis.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 211.65 g/mol | [3] |

| CAS Number | 101-92-8 | [1][2] |

| Appearance | Off-white to beige crystalline powder | [1] |

| Melting Point | 131-134 °C | [4] |

Experimental Protocols

Synthesis of this compound

The following protocol details a representative method for the synthesis of this compound, derived from established chemical literature. This procedure involves the reaction of 4-chloroaniline (B138754) with ethyl acetoacetate (B1235776).

Materials and Equipment:

-

4-Chloroaniline

-

Ethyl acetoacetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Beaker

-

Büchner funnel and flask

-

Filter paper

-

Crystallizing dish

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloroaniline (1 molar equivalent) and ethyl acetoacetate (1.1 molar equivalents) in a minimal amount of toluene to facilitate mixing.

-

Heating and Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for a period of 2-3 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Cooling and Crystallization: After the reaction is complete, as indicated by TLC, remove the flask from the heating mantle and allow it to cool to room temperature. As the solution cools, the this compound product will begin to crystallize.

-

Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold toluene to remove any unreacted starting materials.

-

Drying: Dry the collected crystals in a crystallizing dish at room temperature or in a vacuum oven at a low temperature to remove any residual solvent.

-

Characterization: Determine the melting point of the dried product and compare it to the literature value. Further characterization can be performed using spectroscopic methods such as ¹H NMR and IR spectroscopy to confirm the structure and purity of the synthesized this compound.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol described above.

Caption: Workflow for the synthesis of this compound.

References

A Technical Guide to the Physicochemical Properties of 4'-Chloroacetoacetanilide

Introduction

4'-Chloroacetoacetanilide (CAS No. 101-92-8) is a chemical intermediate of significant interest in various fields of chemical synthesis. As an acetoacetanilide (B1666496) derivative, it serves as a crucial building block, particularly in the manufacturing of organic pigments and certain pesticides. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for professionals in research, development, and manufacturing. These parameters are critical for determining appropriate reaction conditions, purification strategies (like recrystallization and distillation), and ensuring safe handling and storage. This guide provides a consolidated overview of the melting and boiling points of this compound, details standard experimental methodologies for their determination, and illustrates a key logical relationship involving the compound.

Physicochemical Data Summary

The accurate determination of melting and boiling points is essential for the identification and purity assessment of this compound. The data compiled from various chemical data sources are presented below. It is important to note that while the melting point is well-defined, the boiling point is often reported as an estimate, likely due to the compound's tendency to decompose at high temperatures under atmospheric pressure.

| Property | Value | Source(s) |

| Melting Point | 131-134 °C | [1][2] |

| 132 °C | [3] | |

| Boiling Point | ~303 °C (rough estimate) | [1][4] |

| ~400.5 °C (at 760 mmHg) | [5] |

Experimental Protocols

While specific experimental records for the cited values are not publicly detailed, the following sections describe standard, widely accepted laboratory protocols for determining the melting and boiling points of a crystalline organic solid like this compound.

Melting Point Determination (Capillary Method)

The capillary method is the most common technique for accurately determining the melting point of a crystalline solid.[6][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: The this compound sample must be completely dry and finely powdered to ensure uniform heat distribution.[8] If the sample consists of large crystals, it should be gently ground into a fine powder using a clean, dry mortar and pestle.

-

Capillary Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is tapped gently on a hard surface or dropped through a long glass tube to pack the sample tightly into the sealed end. The packed sample height should be approximately 2-3 mm.[7]

-

Initial Determination (Rapid Scan): An initial, rapid determination is often performed to find an approximate melting range. The apparatus is heated at a fast rate (e.g., 10-20 °C per minute).[1][6] This provides a preliminary range to guide the precise measurement.

-

Precise Determination (Slow Scan): A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow, controlled rate of approximately 1-2 °C per minute.[1][6]

-

Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid appears (onset point) to the temperature at which the entire sample has completely liquefied (clear point).[6] For a pure compound like this compound, this range is typically narrow.

Boiling Point Determination (Reduced Pressure Distillation)

For high-boiling compounds that may decompose at their atmospheric boiling point, the boiling point is determined under reduced pressure (vacuum distillation).[3]

Apparatus:

-

Vacuum distillation glassware setup (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

-

Vacuum source (e.g., vacuum pump)

-

Manometer for pressure measurement

-

Heating mantle and stir bar

-

Boiling chips or capillary for ebullition

Procedure:

-

Apparatus Setup: A small quantity of this compound is placed in the round-bottom distilling flask with a stir bar or boiling chips. The distillation apparatus is assembled securely, ensuring all joints are properly sealed with vacuum grease. The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.[9]

-

System Evacuation: The system is slowly evacuated to the desired pressure, which is monitored with a manometer. A stable, low pressure is crucial for an accurate reading.

-

Heating: The flask is gently heated using a heating mantle. The stirring is initiated to ensure smooth boiling.

-

Observation and Recording: The temperature is recorded when the liquid is boiling steadily and a ring of condensing vapor is observed on the thermometer bulb. This stable temperature reading at the recorded pressure is the boiling point under those conditions.

-

Correction to Atmospheric Pressure (Optional): The boiling point at atmospheric pressure (760 mmHg) can be estimated from the data obtained at reduced pressure using a pressure-temperature nomograph. This may account for the different estimated values reported in the literature.[3]

Logical Relationship: Synthesis Workflow

This compound is commonly synthesized via the condensation reaction between 4-chloroaniline (B138754) and an acetoacetylating agent, such as ethyl acetoacetate. This chemical transformation represents a fundamental logical workflow for producing the compound.

Caption: Synthesis pathway of this compound.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Purification [chem.rochester.edu]

- 4. mt.com [mt.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. edisco.it [edisco.it]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 4'-Chloroacetoacetanilide: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic data for 4'-Chloroacetoacetanilide, a compound of interest in chemical research and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

¹³C NMR Spectrum [1]

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results |

Note: Specific chemical shift values were not available in the initial search results. Researchers should refer to spectral databases for detailed peak assignments.

Infrared (IR) Spectroscopy[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak data not explicitly found in search results |

Note: While the existence of an IR spectrum is confirmed, specific absorption frequencies were not detailed in the provided search results. General expected peaks would include C=O stretching, N-H stretching, and aromatic C-H and C=C stretching.

Mass Spectrometry (MS)[3]

Electron Ionization (EI) Mass Spectrum

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 211 | [M]⁺ (Molecular Ion) | |

| Other fragmentation data not explicitly found in search results |

Note: The molecular weight of this compound is 211.64 g/mol , consistent with the expected molecular ion peak.[2] Further fragmentation patterns would need to be analyzed from the full spectrum.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]

-

The solution is filtered into a clean NMR tube to a height of about 4-5 cm.[3]

-

A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added.[4]

Data Acquisition:

-

The prepared NMR tube is placed in the spectrometer.

-

For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum.[5]

-

Further experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method): [6]

-

A small amount of solid this compound (approximately 50 mg) is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[6]

-

A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[6]

-

The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate.[6]

Data Acquisition: [6]

-

The salt plate is placed in the sample holder of the FT-IR spectrometer.

-

A background spectrum of the clean, empty salt plate is recorded.

-

The IR spectrum of the sample is then recorded. The intensity of the peaks can be adjusted by adding more solution for weak peaks or diluting the solution for overly intense peaks.[6]

Mass Spectrometry

Sample Preparation: [7]

-

The sample is dissolved in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[7]

-

This stock solution is then diluted to a final concentration of around 10-100 µg/mL.[7]

-

Any precipitate is filtered out to prevent blockage of the instrument's sample introduction system.[7]

-

The final solution is placed in a 2mL mass spectrometry vial with a screw cap.[7]

Data Acquisition (Electron Ionization):

-

The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography.

-

In the ion source, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[8][9]

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[8][10]

-

A detector records the abundance of each ion, generating the mass spectrum.[9]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound such as this compound.

References

- 1. This compound(101-92-8) 13C NMR spectrum [chemicalbook.com]

- 2. Butanamide, N-(4-chlorophenyl)-3-oxo- [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. web.mit.edu [web.mit.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. youtube.com [youtube.com]

- 10. fiveable.me [fiveable.me]

An In-Depth Technical Guide to the Structure of 4'-Chloroacetoacetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chloroacetoacetanilide is a key chemical intermediate with significant applications in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. A comprehensive understanding of its molecular structure is paramount for optimizing its use in these fields. This technical guide provides a detailed analysis of the structure of this compound, incorporating data from spectroscopic analyses and outlining detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

This compound, with the CAS number 101-92-8, is a white to off-white crystalline powder.[1][2] Its molecular structure consists of an acetoacetyl group attached to a 4-chlorinated aniline (B41778) ring. This seemingly simple structure gives rise to interesting chemical properties and reactivity, making it a versatile building block in organic synthesis.

The presence of the chlorine atom on the phenyl ring influences the electron density of the molecule, affecting its reactivity and physical properties. The acetoacetyl group, with its keto-enol tautomerism, provides multiple reaction sites for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [3][4] |

| Molecular Weight | 211.64 g/mol | [3] |

| Melting Point | 131-134 °C | [3] |

| Boiling Point | 400.5 °C at 760 mmHg (estimated) | [3] |

| Density | 1.3 g/cm³ (estimated) | [3] |

| Solubility | Soluble in acetone. | [1] |

| LogP | 1.82 (estimated) | [3] |

Synthesis of this compound

This compound can be synthesized through several routes, with the most common methods involving the reaction of 4-chloroaniline (B138754) with either ethyl acetoacetate (B1235776) or diketene (B1670635).

Synthesis via Reaction with Ethyl Acetoacetate

This method involves the condensation reaction between 4-chloroaniline and ethyl acetoacetate. The reaction is typically carried out at elevated temperatures and can be catalyzed by an acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, combine one molar equivalent of 4-chloroaniline and one molar equivalent of ethyl acetoacetate.

-

Add a catalytic amount of a suitable acid, such as glacial acetic acid.

-

Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the crude product with a cold solvent, such as ethanol (B145695) or water, to remove unreacted starting materials and impurities.

-

Recrystallize the product from a suitable solvent, such as ethanol, to obtain pure this compound.

-

Dry the purified crystals under vacuum.

Synthesis via Reaction with Diketene

The reaction of 4-chloroaniline with diketene offers an alternative route to this compound. This reaction is often faster and can be carried out under milder conditions.

Experimental Protocol:

-

Dissolve one molar equivalent of 4-chloroaniline in a suitable organic solvent, such as toluene (B28343) or dichloromethane, in a reaction flask equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add one molar equivalent of diketene dropwise to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The product will precipitate from the solution. Collect the solid by filtration.

-

Wash the crude product with a small amount of cold solvent.

-

Recrystallize the product from a suitable solvent to obtain pure this compound.

-

Dry the purified crystals.

Logical Flow of Synthesis:

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Experimental Protocol for NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

¹H NMR Spectral Data and Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons, the methyl protons, and the amide proton.

Table 2: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | Singlet | 1H | -NH- |

| ~7.5 | Doublet | 2H | Aromatic protons ortho to -NHCO- |

| ~7.3 | Doublet | 2H | Aromatic protons ortho to -Cl |

| ~3.6 | Singlet | 2H | -CH₂- |

| ~2.3 | Singlet | 3H | -CH₃ |

¹³C NMR Spectral Data and Interpretation:

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

| Chemical Shift (ppm) | Assignment |

| ~205 | Ketone Carbonyl (C=O) |

| ~164 | Amide Carbonyl (C=O) |

| ~137 | Aromatic Carbon attached to -NH- |

| ~129 | Aromatic Carbon attached to -Cl |

| ~129 | Aromatic CH |

| ~121 | Aromatic CH |

| ~50 | -CH₂- |

| ~30 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol for IR Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and obtain the spectrum in a solution cell.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation:

The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O (amide and ketone), C-N, and C-Cl bonds.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3250 | Medium | N-H stretch |

| ~1710 | Strong | Ketone C=O stretch |

| ~1660 | Strong | Amide I band (C=O stretch) |

| ~1540 | Medium | Amide II band (N-H bend and C-N stretch) |

| ~1100 | Medium | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine isotope (³⁷Cl). Common fragmentation pathways would involve the cleavage of the amide bond and the loss of the acetoacetyl group.

Table 5: Expected Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment |

| 211/213 | [C₁₀H₁₀ClNO₂]⁺ (Molecular Ion) |

| 127/129 | [ClC₆H₄NH₂]⁺ |

| 85 | [CH₃COCH₂CO]⁺ |

| 43 | [CH₃CO]⁺ |

Diagram of Spectroscopic Analysis Workflow:

Crystal Structure

As of the latest literature search, a definitive single-crystal X-ray diffraction structure for this compound has not been widely reported. The determination of its crystal structure would provide invaluable information on its solid-state conformation, intermolecular interactions, and packing, which are crucial for understanding its physical properties and for applications in materials science.

Biological Activity and Applications in Drug Development

While this compound itself is primarily used as a chemical intermediate, its derivatives have shown a range of biological activities. It serves as a scaffold for the synthesis of various heterocyclic compounds which have been investigated for their potential as antimicrobial and anticancer agents. For instance, chloroacetanilide herbicides are known to have biological effects, though the specific mode of action for this compound is not well-documented.[5] The core structure is a valuable starting point in drug discovery for generating libraries of compounds for screening.

Conclusion

This technical guide has provided a detailed overview of the structure of this compound, encompassing its chemical and physical properties, synthesis, and spectroscopic characterization. The provided experimental protocols offer a practical basis for its preparation and analysis in a laboratory setting. While the direct biological activity of this compound is not extensively studied, its role as a versatile intermediate in the synthesis of biologically active molecules underscores its importance in the fields of medicinal chemistry and drug development. Further research into its crystal structure and potential biological interactions would provide a more complete understanding of this important compound.

References

- 1. This compound CAS#: 101-92-8 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. 4′-Chloroacetoacetanilide | CAS#:101-92-8 | Chemsrc [chemsrc.com]

- 4. 4’-Chloroacetoacetanilide | SIELC Technologies [sielc.com]

- 5. Chloroacetanilide herbicide-induced rat enterochromaffin cell tumors: a case study within the context of the IPCS framework, for analyzing the relevance of a cancer mode of action for humans - PMC [pmc.ncbi.nlm.nih.gov]

4'-Chloroacetoacetanilide: A Technical Health and Safety Compendium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for 4'-Chloroacetoacetanilide, a chemical compound utilized in various research and development applications. This document synthesizes critical data from multiple safety data sheets and chemical databases to ensure safe handling, storage, and emergency response.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 211.645 g/mol | [2] |

| Melting Point | 131-134 °C | [2][3] |

| Boiling Point | 400.5 ± 30.0 °C at 760 mmHg | [2] |

| Flash Point | 196.0 ± 24.6 °C | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C | [2] |

| Solubility | Soluble in acetone. | [3][4] |

| LogP (Octanol-Water Partition Coefficient) | 1.82 | [2] |

Toxicological Information

Toxicological data is crucial for assessing potential health risks and implementing appropriate safety measures. While comprehensive human data is limited, animal studies and in-vitro data provide valuable insights.

| Parameter | Value | Species | Route | Source(s) |

| LDLo (Lowest published lethal dose) | 500 mg/kg | Mouse | Intraperitoneal | [2] |

| LD50 (Median Lethal Dose) | Not available | - | - | [5] |

| LC50 (Median Lethal Concentration) | Not available | - | - | [5] |

Note: The absence of extensive LD50 and LC50 data necessitates a cautious approach, treating the substance with a high degree of care. One source indicates a potential for mutagenic effects in bacteria.[5]

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Irritant | Warning |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Irritant | Warning |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Irritant | Warning |

Source:[6]

The logical relationship between the hazards is illustrated in the diagram below.

Experimental Protocols

Detailed experimental protocols for toxicological assessments are typically not disclosed in safety data sheets. However, the methodologies for determining key toxicological endpoints are standardized.

LDLo (Lowest Published Lethal Dose) Determination (General Methodology):

-

Animal Model: A specific strain of animal (e.g., mice) is selected.

-

Dose Administration: A range of doses of this compound is administered to different groups of animals via a specific route (e.g., intraperitoneal injection).

-

Observation: The animals are observed over a defined period for signs of toxicity and mortality.

-

Data Analysis: The lowest dose that results in the death of any animal in a test group is reported as the LDLo.

Handling, Storage, and Emergency Procedures

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory:

-

Eye Protection: Safety glasses with side-shields or goggles.[1]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1]

-

Skin and Body Protection: Laboratory coat and, for larger quantities, additional protective clothing to prevent skin exposure.[1]

-

Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is necessary.[5]

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] It should be kept away from incompatible materials such as strong oxidizing agents.[5]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

Accidental Release Measures

In the event of a spill, follow the general workflow outlined below.

For a large spill, it is crucial to prevent the material from entering drains.[7]

Fire and Explosion Data

-

Flammability: May be combustible at high temperatures.[5]

-

Fire Hazards: In the presence of heat or an ignition source, a fire is possible, especially with fine dust dispersed in the air.[5]

-

Suitable Extinguishing Media: Use dry chemical powder, water spray, foam, or carbon dioxide.[7]

-

Hazardous Combustion Products: Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NO, NO₂), and halogenated compounds.[5]

This technical guide is intended to provide essential health and safety information. It is not a substitute for a comprehensive risk assessment that should be conducted before any new or modified use of this compound. Always refer to the most current Safety Data Sheet provided by the supplier.

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. 4′-Chloroacetoacetanilide | CAS#:101-92-8 | Chemsrc [chemsrc.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound CAS#: 101-92-8 [m.chemicalbook.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. Page loading... [guidechem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4'-Chloroacetoacetanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloroacetoacetanilide is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and pigments. Its synthesis is a crucial step in numerous drug development and manufacturing processes. The primary route for its preparation involves the acetoacetylation of 4-chloroaniline (B138754) using diketene (B1670635). This reaction is valued for its efficiency and the high purity of the resulting product. This compound and its derivatives are important precursors for arylide yellow and diarylide pigments.[1]

This document provides detailed protocols and application notes for the synthesis of this compound from 4-chloroaniline and diketene, focusing on reaction conditions, purification, and characterization.

Reaction Principle

The synthesis of this compound from 4-chloroaniline and diketene is an acetoacetylation reaction. The reaction proceeds via a nucleophilic attack of the amino group of 4-chloroaniline on the carbonyl group of the β-lactone ring of diketene. This is followed by ring-opening of the diketene molecule to form the final acetoacetamide (B46550) product. The reaction is typically carried out in an organic solvent and may be facilitated by adjusting the temperature.

Physicochemical Properties of Reactants and Product

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 4-Chloroaniline | C₆H₆ClN | 127.57 | 67-70 | 232 | Pale yellow solid |

| Diketene | C₄H₄O₂ | 84.07 | -7 | 127 | Colorless liquid |

| This compound | C₁₀H₁₀ClNO₂ | 211.65 | 131-134 | 303 (est.) | Off-white to beige crystalline powder[2] |

Experimental Protocols

The following protocol is a general method adapted from procedures for similar acetoacetylation reactions.[3] Researchers should optimize the conditions for their specific laboratory setup and scale.

Materials and Equipment:

-

4-Chloroaniline (purity ≥ 98%)

-

Diketene (purity ≥ 98%)

-

Glacial acetic acid or ethanol (B145695) (anhydrous)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Reaction Setup: In a clean and dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 4-chloroaniline in a suitable solvent such as glacial acetic acid or anhydrous ethanol. A typical concentration is a 1:4 to 1:10 mass ratio of 4-chloroaniline to solvent.[3]

-

Reactant Addition: While stirring the solution, slowly add diketene dropwise from the dropping funnel. The molar ratio of 4-chloroaniline to diketene should be in the range of 1:1 to 1:1.2.[3]

-

Reaction Conditions: Maintain the reaction temperature between 50-80 °C. The addition of diketene is typically completed over a period of 30 minutes to 4 hours.[3] After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 1-4 hours to ensure the reaction goes to completion.[3]

-

Product Precipitation: After the reaction is complete, cool the mixture. In some procedures, the pH is adjusted to between 1.0 and 4.0 with an acid such as hydrochloric acid, followed by rapid cooling to induce the precipitation of the product as a powder.[3]

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold solvent (the same as used in the reaction) to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound in a vacuum oven at a temperature of 60-70 °C until a constant weight is achieved.

-

Characterization: The final product can be characterized by its melting point and spectroscopic methods such as FT-IR and ¹H NMR to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. The yield can vary based on the specific conditions and scale of the reaction. A yield of 74% has been reported for the analogous synthesis of acetoacetanilide.[4] For substituted chloroacetoacetanilides, yields as high as 92% have been reported.[3]

| Parameter | Value | Reference |

| Molar Ratio (4-chloroaniline:diketene) | 1:1 - 1:1.2 | [3] |

| Reaction Temperature | 50 - 80 °C | [3] |

| Reaction Time | 1.5 - 8 hours | [3] |

| Solvent | Glacial Acetic Acid or Ethanol | [3] |

| Expected Yield | 74% - 92% | [3][4] |

| Purity (by HPLC) | ≥ 98% | |

| Melting Point | 131-134 °C | [2] |

Visualizations

Reaction Pathway

References

Application Notes and Protocols for the Synthesis of 4'-Chloroacetoacetanilide

Introduction

4'-Chloroacetoacetanilide is a valuable intermediate in the synthesis of various organic compounds, including pigments, dyes, and pharmaceuticals. This document provides a detailed experimental procedure for the laboratory-scale synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol is based on the acetoacetylation of 4-chloroaniline (B138754) using diketene (B1670635).

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Chloroaniline | 12.76 g (0.1 mol) | Adapted from general procedures |

| Diketene | 8.41 g (0.1 mol) | Adapted from general procedures |

| Toluene (B28343) (solvent) | 200 mL | Adapted from general procedures |

| Reaction Conditions | ||

| Reaction Temperature | 110 °C (Reflux) | Adapted from general procedures |

| Reaction Time | 1 hour | [1] |

| Product Yield and Properties | ||

| Theoretical Yield | 21.17 g | Calculated |

| Typical Experimental Yield | 15.9 - 17.8 g (75-84%) | [1] |

| Melting Point | 131-134 °C | [2] |

| Appearance | Off-white to beige crystalline powder | [2] |

Experimental Protocol

1. Materials and Equipment:

-

Chemicals:

-

4-Chloroaniline (C₆H₆ClN)[3]

-

Diketene (C₄H₄O₂)

-

Toluene (C₇H₈)

-

Ethanol (B145695) (C₂H₅OH)

-

Deionized Water

-

-

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Melting point apparatus

-

2. Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Diketene is toxic and lachrymatory. Handle with extreme care.

-

Toluene is flammable and toxic. Avoid inhalation and contact with skin.

-

4-Chloroaniline is toxic and a suspected carcinogen.[3] Handle with appropriate precautions.

3. Reaction Setup:

Caption: Reaction setup for the synthesis of this compound.

4. Procedure:

-

Preparation of Reactant Solution: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, dissolve 12.76 g (0.1 mol) of 4-chloroaniline in 150 mL of dry toluene.

-

Addition of Diketene: Prepare a solution of 8.41 g (0.1 mol) of diketene in 50 mL of dry toluene and place it in the dropping funnel.

-

Reaction: While stirring the 4-chloroaniline solution, add the diketene solution dropwise over a period of 30 minutes. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle and maintain the reflux for 1 hour.[1]

-

Cooling and Crystallization: After 1 hour, remove the heating mantle and allow the reaction mixture to cool to room temperature. Further cool the mixture in an ice bath to promote crystallization of the product.

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold toluene to remove any unreacted starting materials.

-

Purification by Recrystallization: Transfer the crude product to a beaker and recrystallize from a suitable solvent, such as ethanol or an ethanol-water mixture. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and finally in an ice bath to obtain purified crystals.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

Characterization: Determine the melting point of the dried product and compare it with the literature value (131-134 °C).[2] The yield of the purified product should be in the range of 75-84%.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols: Reaction of 4'-Chloroaniline with Diketene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the reaction between 4'-chloroaniline and diketene (B1670635), a critical transformation in synthetic organic chemistry. The reaction, an acetoacetylation, yields 4'-chloroacetoacetanilide, a valuable intermediate in the production of pigments, dyes, and potentially as a building block in the synthesis of novel pharmaceutical compounds. These notes detail the reaction mechanism, provide established experimental protocols, present key quantitative data in a structured format, and discuss the applications of the resulting product.

Introduction

The reaction of aromatic amines with diketene is a fundamental method for the synthesis of acetoacetanilides.[1] 4'-Chloroaniline, an organochlorine compound, serves as a versatile precursor in the synthesis of various organic molecules, including those with applications in the pharmaceutical and dye industries.[2] Diketene, the dimer of ketene, is a potent acylating agent.[3] The resulting product, this compound, possesses a reactive β-ketoamide functionality, making it a key intermediate for further chemical modifications, particularly in the synthesis of heterocyclic compounds and azo dyes.[1][4] Understanding the mechanism and mastering the experimental protocol for this reaction is essential for chemists engaged in the synthesis of complex organic molecules.

Reaction Mechanism

The reaction of 4'-chloroaniline with diketene proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 4'-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diketene molecule. This initial attack leads to the formation of a tetrahedral intermediate. The unstable four-membered ring of the diketene then opens, followed by a proton transfer from the nitrogen to the resulting enolate to yield the stable keto-amide tautomer of this compound.[1][5]

Caption: Reaction mechanism of 4'-chloroaniline with diketene.

Quantitative Data

The following table summarizes key quantitative data for the reactants and the product.

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 4-Chloroaniline (B138754) | 127.57 | 69-72 | 232 | 106-47-8 |

| Diketene | 84.07 | -7.5 | 127.4 | 674-82-8 |

| This compound | 211.64 | 131-134[6] | ~400.5[4] | 101-92-8 |

Note: Data compiled from various sources.

Experimental Protocols

The following protocol is adapted from established procedures for the acetoacetylation of anilines and can be applied to the synthesis of this compound.[7]

Materials and Equipment

-

4-Chloroaniline

-

Diketene

-

Anhydrous toluene (B28343) (or other suitable aprotic solvent like benzene (B151609) or ethyl acetate)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Recrystallization solvent (e.g., ethanol/water mixture)

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place a solution of 4-chloroaniline (e.g., 0.1 mol) in 150 mL of anhydrous toluene.

-

Addition of Diketene: While stirring the 4-chloroaniline solution, add a solution of diketene (e.g., 0.1 mol) in 50 mL of anhydrous toluene dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product. Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with a small amount of cold toluene.

-